Cefbuperazon

Übersicht

Beschreibung

Cefbuperazon ist ein Cephalosporin-Antibiotikum der zweiten Generation. Es ist bekannt für seine breite antibakterielle Wirkung, insbesondere gegen gramnegative Bakterien. Diese Verbindung wird zur Behandlung verschiedener bakterieller Infektionen verwendet und wird intramuskulär oder intravenös verabreicht .

Wissenschaftliche Forschungsanwendungen

Cefbuperazone has several scientific research applications:

Chemistry: It is used as a model compound in the study of cephalosporin antibiotics.

Biology: It is used to study the effects of antibiotics on bacterial growth and resistance.

Industry: It is used in the production of pharmaceutical formulations for treating bacterial infections.

Wirkmechanismus

Target of Action

Cefbuperazone is a second-generation cephamycin antibiotic . Like all beta-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Mode of Action

Cefbuperazone binds to the PBPs, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction with its targets leads to changes in the bacterial cell wall, making it unstable and leading to cell lysis .

Biochemical Pathways

It is known that the drug interferes with the synthesis of the bacterial cell wall, leading to cell lysis . This disruption of the cell wall synthesis pathway results in the death of the bacteria, thereby exerting its antibacterial effects.

Pharmacokinetics

It has been observed that cefbuperazone shows a linear pharmacokinetic profile in healthy volunteers, with a maximum excretion rate in urine 2 hours after infusion .

Result of Action

The molecular and cellular effects of Cefbuperazone’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the elimination of the bacterial infection.

Biochemische Analyse

Biochemical Properties

Cefbuperazone interacts with various enzymes and proteins in the body. It is known to decrease the excretion rate of certain substances, which could result in a higher serum level

Cellular Effects

The cellular effects of Cefbuperazone are not fully known. It has been observed that Cefbuperazone has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that Cefbuperazone may influence cell function by interacting with specific cellular pathways.

Molecular Mechanism

It is known that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may exert its effects at the molecular level through binding interactions with biomolecules and possibly through enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

The temporal effects of Cefbuperazone in laboratory settings are not fully known. It has been observed that the level of activity of Cefbuperazone was higher against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of Cefbuperazone may change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of Cefbuperazone dosage in animal models are not fully known. It has been observed that Cefbuperazone has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of Cefbuperazone may vary with different dosages in animal models.

Metabolic Pathways

It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may interact with certain transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.

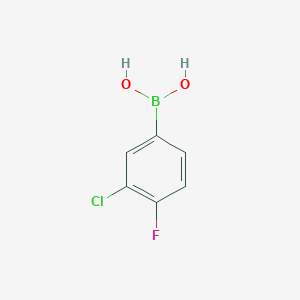

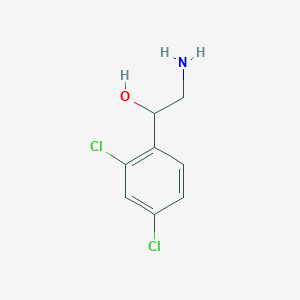

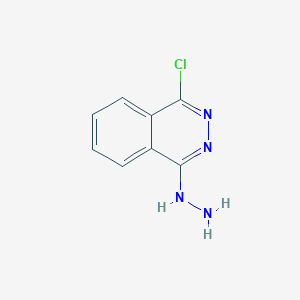

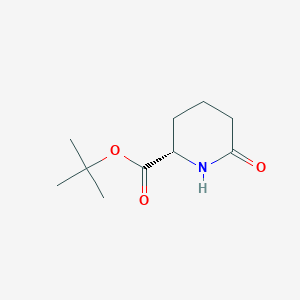

Vorbereitungsmethoden

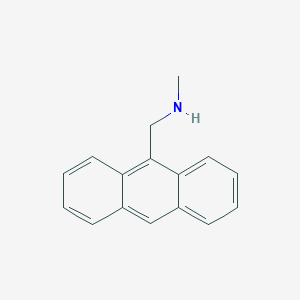

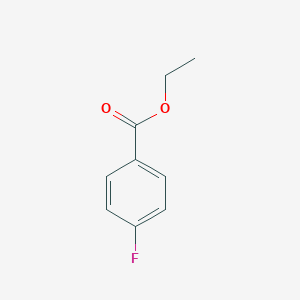

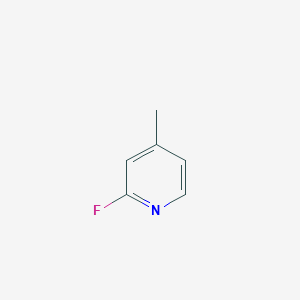

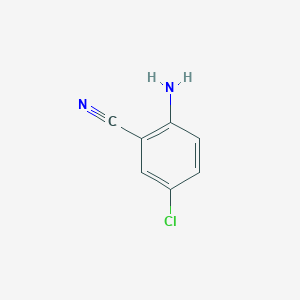

Die Synthese von Cefbuperazon umfasst mehrere Schritte:

Methylesterifizierung von D-Threonin: Dieser Schritt beinhaltet die Umwandlung von D-Threonin in seine Methylesterform.

Herstellung von DEPT-OMe: Dieser Zwischenstoff wird durch eine Reihe von Reaktionen hergestellt.

Herstellung von DEPT-OMe-OP: Weitere Reaktionen führen zur Bildung dieses Zwischenstoffs.

Herstellung von TBLZ-Ester: Dieser Schritt beinhaltet eine einstufige Reaktion, bei der gleichzeitig zwei Schutzgruppen entfernt werden, gefolgt von einer Salifizierung, um this compound zu erhalten.

Eine andere Methode beinhaltet:

Schutz von 7beta-Amino-7alpha-Methoxy-3-[(1-Methyl-1H-Tetrazol-5-yl)S-Methyl]-3-Cephalosporin-en-4-carbonsäure-Diphenylmethylester (7-MAC): Dies geschieht unter Verwendung eines Aminogruppen-Schutzmittels.

Reaktion mit einem Halogenid: Die this compound-Seitenkette reagiert mit einem Halogenid, um this compound-Seitenketten-Acylhalogenid zu bilden.

Bildung des Zwischenprodukts: Das Zwischenprodukt, this compound-Diphenylmethylester, wird durch Reaktion von 7-MAC-Silan mit this compound-Seitenketten-Acylhalogenid gebildet.

Entfernung der Schutzgruppe: Die Schutzgruppe wird entfernt, um this compound zu erhalten.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogenide, Schutzmittel wie Hexamethyldisilazan und Trimethylchlorsilan. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte wie DEPT-OMe und this compound-Diphenylmethylester .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung bei der Untersuchung von Cephalosporin-Antibiotika verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Antibiotika auf das Bakterienwachstum und die Resistenz zu untersuchen.

Wirkmechanismus

This compound übt seine bakterizide Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Wie andere Beta-Lactam-Antibiotika bindet es an bestimmte Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden. Diese Bindung hemmt die dritte und letzte Stufe der bakteriellen Zellwandsynthese, was zu einer Zelllyse führt, die durch bakterielle Zellwand-Autolysenzyme wie Autolysine vermittelt wird .

Analyse Chemischer Reaktionen

Cefbuperazone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include halides, protective agents like hexamethyl disilylamine, and trimethyl chlorosilane. The major products formed from these reactions are intermediates like DEPT-OMe and cefbuperazone diphenyl methyl ester .

Vergleich Mit ähnlichen Verbindungen

Cefbuperazon ähnelt anderen Cephalosporin-Antibiotika wie Cefoperazon und Cefoxitin. Es hat einzigartige Eigenschaften, die es gegen bestimmte resistente Bakterienstämme wirksam machen. Beispielsweise zeigt this compound im Vergleich zu anderen Cephalosporinen eine höhere Aktivität gegen Bacteroides fragilis .

Ähnliche Verbindungen

Cefoperazon: Ein Cephalosporin der dritten Generation, das gegen Pseudomonas-Infektionen wirksam ist.

Cefoxitin: Ein Cephalosporin der zweiten Generation mit Aktivität gegen anaerobe Bakterien.

Cefotaxim: Ein Cephalosporin der dritten Generation mit breitem Wirkungsspektrum.

Die einzigartige Struktur und der Wirkmechanismus von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.

Eigenschaften

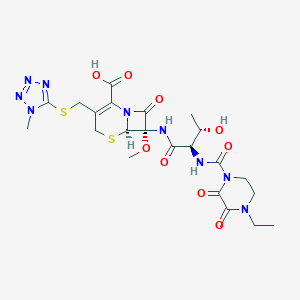

IUPAC Name |

(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSRCGPDNDCXFR-CYWZMYCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N9O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024595 | |

| Record name | Cefbuperazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76610-84-9 | |

| Record name | Cefbuperazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76610-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefbuperazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefbuperazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefbuperazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFBUPERAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

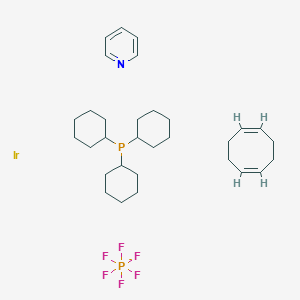

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefbuperazone?

A1: Cefbuperazone is a beta-lactam antibiotic that exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , ] It binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of cefbuperazone?

A2: The molecular formula of cefbuperazone sodium is C22H22N9NaO6S2 and its molecular weight is 593.6 g/mol. [, ]

Q3: Is there spectroscopic data available for cefbuperazone?

A3: Yes, studies use techniques like High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometry to characterize and quantify cefbuperazone. [, , ] Nuclear Magnetic Resonance (NMR) has also been used to verify the structure of cefbuperazone. []

Q4: Can cefbuperazone sodium be administered intravenously? If so, is it compatible with common intravenous solutions?

A4: Yes, cefbuperazone sodium is typically administered intravenously. Studies demonstrate its compatibility and stability when mixed with 0.9% sodium chloride injection and 5% glucose injection for up to 8 hours at 25°C. [] Research also indicates its compatibility with ranitidine hydrochloride when co-administered via Y-site injection for up to four hours. []

Q5: What is the typical route of administration for cefbuperazone, and what are its pharmacokinetic properties?

A6: Cefbuperazone is typically administered intramuscularly or intravenously. [, , ] It exhibits good tissue penetration, achieving high concentrations in bile, biliary tract tissues, and lung tissue. [, , , , ] Peak serum concentrations are reached approximately 30 minutes after intravenous administration. [] The serum half-life is approximately 1-2 hours, and a significant portion of the drug is excreted in urine. [, , , ]

Q6: Does cefbuperazone effectively penetrate into the cerebrospinal fluid (CSF)?

A7: Yes, research shows that cefbuperazone can penetrate the cerebrospinal fluid. In a study involving a pediatric patient with purulent meningitis, therapeutic cefbuperazone levels were detected in the CSF one hour after administration. []

Q7: What is the spectrum of antibacterial activity of cefbuperazone?

A8: Cefbuperazone demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , , , , , ] It exhibits higher activity against these species compared to other cephalosporins such as cefmetazole, cefoxitin, cefazolin, cefoperazone, cefotetan, and cefuroxime. [] Notably, cefbuperazone displays significant efficacy against ESBLs-producing strains of E. coli and K. pneumoniae. []

Q8: Does cefbuperazone exhibit activity against Gram-positive bacteria?

A9: Cefbuperazone possesses some activity against Gram-positive bacteria, but it is generally less potent than its activity against Gram-negative bacteria. [, , , , ] Its activity against Gram-positive bacteria is comparable to cefotetan and cefminox. []

Q9: Does cefbuperazone show activity against anaerobic bacteria?

A10: Cefbuperazone exhibits varying degrees of activity against different anaerobic bacteria. It shows good activity against Bacteroides fragilis but is less effective against Clostridium difficile. [, , , , , ]

Q10: How effective is cefbuperazone in treating infections in animal models?

A11: Cefbuperazone demonstrates efficacy in treating various experimental infections in mice, including intraperitoneal and urinary tract infections. [] Notably, it exhibits a higher degree of prophylactic effect compared to other cephalosporins. [] Cefbuperazone also shows promise in treating biliary infections in rabbits. []

Q11: What clinical applications have been investigated for cefbuperazone?

A11: Cefbuperazone has been studied for its clinical efficacy in treating a range of infections. Research indicates its potential in treating:

- Respiratory tract infections: [, , , ]

- Urinary tract infections: [, , , ]

- Biliary infections: []

- Pelvic infections: []

- Skin and soft tissue infections: []

- Bone and joint infections: []

Q12: What are the known mechanisms of resistance to cefbuperazone?

A12: Resistance to cefbuperazone can be mediated by several mechanisms:

- Reduced permeability: Bacteria can develop resistance by altering their outer membrane permeability, hindering the entry of cefbuperazone into the cell. []

- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for cefbuperazone, rendering the antibiotic less effective. []

Q13: Are there any known instances of cross-resistance between cefbuperazone and other antibiotics?

A14: Yes, cross-resistance can occur between cefbuperazone and other beta-lactam antibiotics, particularly those that share similar mechanisms of action or resistance mechanisms. [, , , ]

Q14: Has cefbuperazone been investigated for its potential to modulate host immune responses?

A16: Yes, some research suggests that cefbuperazone might influence host defense mechanisms. One study found that mice treated with cefbuperazone exhibited prolonged survival time against Candida albicans infection, indicating a possible enhancement of host defense mechanisms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)